Fmoc-L-Valine N-carboxyanhydride
CAS No.: 129288-47-7
Cat. No.: VC21243217
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129288-47-7 |
|---|---|
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C21H19NO5/c1-12(2)18-19(23)27-21(25)22(18)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3/t18-/m0/s1 |
| Standard InChI Key | ZQASWXRVGKYFLJ-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Properties and Structure
Fmoc-L-Valine N-carboxyanhydride (CAS: 129288-47-7) is characterized by its unique structure combining the Fmoc protecting group with the valine amino acid incorporated into an N-carboxyanhydride ring. The compound has the molecular formula C21H19NO5 and a molecular weight of 365.38 g/mol .
The systematic name for this compound is (S)-(9H-fluoren-9-yl)methyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, though it is also known by several synonyms including Fmoc-Val-NCA and N-alpha-9-Fluorenylmethoxycarbonyl-L-valine N-carboxylic anhydride .
Physical Properties
The physical properties of Fmoc-L-Valine N-carboxyanhydride are essential for understanding its behavior in synthesis and applications. Table 1 summarizes the key physical properties of this compound:
Structural Features
The structure of Fmoc-L-Valine N-carboxyanhydride consists of three key components:
-
The N-carboxyanhydride (NCA) ring: A five-membered heterocyclic ring containing an anhydride function and a nitrogen atom, which is crucial for its reactivity in polymerization reactions.
-
The Fmoc protecting group: A bulky, base-labile group that protects the α-amino function of valine.
-
The valine side chain: The isopropyl group characteristic of valine that influences the properties of resulting peptides and polymers.
The NCA ring is the reactive center in ring-opening polymerization reactions, while the Fmoc group provides protection and can be selectively removed under basic conditions, making this compound valuable in orthogonal protection strategies .
Synthesis Methods
The synthesis of Fmoc-L-Valine N-carboxyanhydride can be achieved through several distinct approaches, each with its advantages and limitations. Understanding these synthetic pathways is crucial for researchers seeking to prepare this valuable building block.
Leuchs Method
The Leuchs method, one of the earliest approaches to NCA synthesis, involves the cyclization of N-alkoxycarbonyl amino acids . This method starts with Fmoc-protected L-valine, which undergoes a cyclization reaction to form the NCA ring. The original Leuchs method had limitations, including the requirement for high temperatures for extended periods, which could lead to partial decomposition of the NCAs .
Improvements to the original methodology included using different halogenating agents. While initially thionyl chloride was employed, later developments showed that phosphorus trichloride (PCl3) and phosphorus tribromide (PBr3) were more effective, with PBr3 allowing bromination below 25°C .
Fuchs-Farthing Method
The Fuchs-Farthing method, which is widely employed today for NCA synthesis, involves the direct phosgenation of free α-amino acids . For Fmoc-L-Valine NCA, the process becomes more complex as it requires protection of the amino group with the Fmoc moiety before or after the NCA formation.
This synthetic approach allows the preparation of pure NCA monomers with good yields and without racemization . The mechanism involves the reaction of an amino acid with phosgene (or a phosgene equivalent) to form the NCA ring.
Several improvements to this method have been reported, including:
-
The use of hydrochloride scavengers like pinene and limonene to prevent by-product formation
-
Flash column chromatography for purification, which effectively removes common impurities
Modern Synthetic Approaches
A specific synthetic approach for Fmoc-L-Valine N-carboxyanhydride involves the reaction of N-carboxyanhydride of L-valine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of 4-methyl-morpholine in tetrahydrofuran at 2-5°C for 2 hours .
Another approach described in the patent literature involves:
-
First preparing L-valine N-carboxyanhydride from L-valine with approximately 75% yield
-
Then reacting this intermediate with appropriate chloroformates in the presence of a base
For example, a related compound, N-carboxyanhydride N-(9-fluorenylmethyloxycarbonyl)-L-leucine, was prepared with an 85% yield by reacting N-carboxyanhydride L-leucine with 9-fluorenylmethyloxycarbonyl chloride in toluene at 0°C with N-methylmorpholine as a base .
Applications
Fmoc-L-Valine N-carboxyanhydride has several important applications in chemical and biochemical research, particularly in peptide synthesis and polymer chemistry.
Peptide Synthesis
One of the primary applications of Fmoc-L-Valine N-carboxyanhydride is in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy is widely employed in SPPS due to its orthogonality with other protecting groups, such as the tert-butoxycarbonyl (Boc) group .
The Fmoc group is stable under acidic conditions but can be readily cleaved under basic conditions using secondary amines like piperidine . This orthogonality allows for selective deprotection strategies during peptide assembly.
In peptide synthesis, Fmoc-L-Valine N-carboxyanhydride can be used to incorporate valine residues into peptide chains with high efficiency and minimal racemization. The NCA moiety provides enhanced reactivity compared to conventional coupling reagents, potentially leading to more efficient coupling reactions .
Ring-Opening Polymerization
Another significant application of Fmoc-L-Valine N-carboxyanhydride is in ring-opening polymerization (ROP) for the synthesis of polypeptides with controlled architectures . The NCA ring undergoes polymerization when initiated by nucleophiles such as primary amines.
This polymerization process allows for the synthesis of:
-
Linear homopolypeptides
-
Block copolypeptides
-
Graft copolypeptides
-
Star-shaped polypeptides
The presence of the Fmoc protecting group in Fmoc-L-Valine N-carboxyanhydride enables the synthesis of polypeptides with protected side chains, which can be selectively deprotected for further functionalization or cross-linking .
Chiral Analysis
Fmoc-derivatives, including Fmoc-L-Valine N-carboxyanhydride, can be utilized in chiral analysis of amino acids and peptides. The Fmoc group introduces a chromophore that facilitates detection in chromatographic and electrophoretic techniques .
In particular, Fmoc-derivatives have been employed in capillary electrophoresis with cyclodextrin as a chiral selector for the enantioselective separation of amino acids . This application is particularly valuable for assessing the enantiomeric purity of amino acids and peptides, as well as for studying racemization during peptide synthesis.
Biochemical Research
In biochemical research, Fmoc-L-Valine N-carboxyanhydride has been used to study protein structure-function relationships through the incorporation of valine residues into synthetic polypeptides. These synthetic polypeptides can serve as models for natural proteins, allowing researchers to investigate the role of valine residues in protein folding, stability, and function .
Additionally, the hydrolysis of valine N-carboxyanhydride in aqueous phosphate buffers has been studied as a model for prebiotic processes that may have been involved in the emergence of biochemical pathways on early Earth .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume